- Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives, Tetrahedron Letters, 2015, 56(1), 89-94

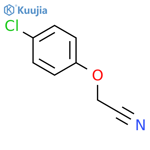

Cas no 89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile)

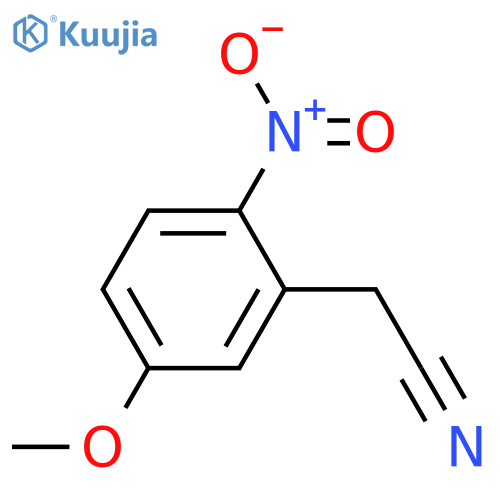

89302-15-8 structure

Nombre del producto:2-(5-methoxy-2-nitrophenyl)acetonitrile

Número CAS:89302-15-8

MF:C9H8N2O3

Megavatios:192.1714220047

MDL:MFCD03840728

CID:721005

PubChem ID:10867168

2-(5-methoxy-2-nitrophenyl)acetonitrile Propiedades químicas y físicas

Nombre e identificación

-

- Benzeneacetonitrile,5-methoxy-2-nitro-

- 2-(5-methoxy-2-nitrophenyl)acetonitrile

- 2-NITRO-5-METHOXYPHENYLACETONITRILE

- (5-methoxy-2-nitrophenyl)acetonitrile

- 2-(2-nitro-5-methoxyphenyl)acetonitrile

- 5-methoxy-2-nitrobenzeneacetonitrile

- Benzeneacetonitrile,5-methoxy-2-nitro

- (5-Methoxy-2-nitro-phenyl)-acetonitrile

- 5-Methoxy-2-nitrobenzeneacetonitrile (ACI)

- 5-Methoxy-2-nitrophenylacetonitrile

- AB16549

- CS-0237047

- EN300-177016

- AC-12268

- AS-43149

- MFCD03840728

- AAPROLSGJIZKSF-UHFFFAOYSA-N

- AKOS005203191

- 89302-15-8

- Z1198163390

- (5-methoxy-2-nitrophenyl)-acetonitrile

- SCHEMBL2260013

- DTXSID50446398

- (5-Methoxy-2-nitro-phenyl)acetonitrile

-

- MDL: MFCD03840728

- Renchi: 1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3

- Clave inchi: AAPROLSGJIZKSF-UHFFFAOYSA-N

- Sonrisas: N#CCC1C([N+](=O)[O-])=CC=C(OC)C=1

Atributos calculados

- Calidad precisa: 192.05300

- Masa isotópica única: 192.05349212g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 253

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.4

- Superficie del Polo topológico: 78.8Ų

Propiedades experimentales

- Denso: 1.268

- Punto de ebullición: 366.9°C at 760 mmHg

- Punto de inflamación: 175.7°C

- índice de refracción: 1.559

- PSA: 78.84000

- Logp: 2.19268

2-(5-methoxy-2-nitrophenyl)acetonitrile Información de Seguridad

2-(5-methoxy-2-nitrophenyl)acetonitrile Datos Aduaneros

- Código HS:2926909090

- Datos Aduaneros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(5-methoxy-2-nitrophenyl)acetonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB450126-1g |

2-(5-Methoxy-2-nitrophenyl)acetonitrile, 95%; . |

89302-15-8 | 95% | 1g |

€540.40 | 2025-02-27 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-5g |

(5-Methoxy-2-nitro-phenyl)-acetonitrile |

89302-15-8 | 96% | 5g |

¥10422.78 | 2025-01-21 | |

| TRC | M266658-250mg |

2-(5-methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 250mg |

$ 320.00 | 2022-06-04 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-100mg |

(5-Methoxy-2-nitro-phenyl)-acetonitrile |

89302-15-8 | 96% | 100mg |

992.21CNY | 2021-05-08 | |

| TRC | M266658-50mg |

2-(5-methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 50mg |

$ 95.00 | 2022-06-04 | ||

| abcr | AB450126-5 g |

2-(5-Methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 5g |

€1,213.00 | 2022-06-10 | ||

| Enamine | EN300-177016-5.0g |

2-(5-methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 95.0% | 5.0g |

$750.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D966616-100mg |

(5-Methoxy-2-nitro-phenyl)-acetonitrile |

89302-15-8 | 95% | 100mg |

$190 | 2024-07-28 | |

| Enamine | EN300-177016-0.5g |

2-(5-methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 95.0% | 0.5g |

$195.0 | 2025-02-20 | |

| Cooke Chemical | BD8762347-1g |

2-(5-Methoxy-2-nitrophenyl)acetonitrile |

89302-15-8 | 96% | 1g |

RMB 2233.60 | 2025-02-20 |

2-(5-methoxy-2-nitrophenyl)acetonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; -24 °C; 2.5 h, -24 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Ethanol ; 4 h, rt

Referencia

- Palladium-Catalyzed Dual Annulation: A Method for the Synthesis of Norneocryptolepine, Organic Letters, 2019, 21(6), 1730-1734

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; -24 °C; 2.5 h, -24 °C

Referencia

- Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions, Organic Letters, 2016, 18(21), 5508-5511

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium carbonate Solvents: Water

Referencia

- Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indoles, Journal of Organic Chemistry, 1985, 50(20), 3797-806

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide

Referencia

- An improved synthesis of 3-methyl-5-hydroxy protected indoles, Synthetic Communications, 1994, 24(6), 839-48

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide

Referencia

- Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (-)-Horsfiline, Journal of Organic Chemistry, 2001, 66(25), 8447-8453

Synthetic Routes 7

Condiciones de reacción

Referencia

- Reactions of organic anions. Part 110. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted nitriles and esters. Direct α-cyanoalkylation and α-carbalkoxyalkylation of nitroarenes, Journal of Organic Chemistry, 1984, 49(9), 1494-9

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide

Referencia

- Reactions of organic anions. 147. Simple and general synthesis of hydroxy- and methoxyindoles via vicarious nucleophilic substitution of hydrogen, Liebigs Annalen der Chemie, 1988, (3), 203-8

2-(5-methoxy-2-nitrophenyl)acetonitrile Raw materials

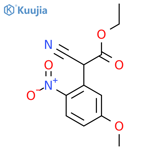

- Ethyl 2-cyano-2-(5-methoxy-2-nitrophenyl)acetate

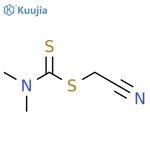

- 2-(dimethylcarbamothioyl)sulfanylacetonitrile

- 4-Chlorophenoxyacetonitrile

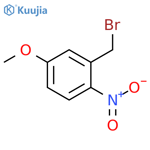

- 2-(BROMOMETHYL)-4-METHOXY-1-NITROBENZENE

2-(5-methoxy-2-nitrophenyl)acetonitrile Preparation Products

2-(5-methoxy-2-nitrophenyl)acetonitrile Literatura relevante

-

1. Back matter

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile) Productos relacionados

- 2172618-73-2(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}but-2-enoic acid)

- 1804673-61-7(4-Chloro-3-cyano-5-(difluoromethyl)-2-iodopyridine)

- 1597823-07-8(1-bromo-2-(2,2-difluoroethoxy)propan-2-ylbenzene)

- 2171147-19-4((2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-2-carboxylic acid)

- 2171670-56-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)pyrrolidin-1-yl-5-oxopentanoic acid)

- 435341-84-7(4-(dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine)

- 849106-20-3(tert-Butyl 5-chloro-3-oxo-3H-spiroisobenzofuran-1,4'-piperidine-1'-carboxylate)

- 2034533-70-3(2-hydroxy-N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}quinoline-4-carboxamide)

- 425400-02-8(propan-2-yl 4,4,4-trifluoro-2-4-(4-fluorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl-3-oxobutanoate)

- 946288-35-3(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-3-methylbenzene-1-sulfonamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile

Pureza:99%

Cantidad:1g

Precio ($):322.0

atkchemica

(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe